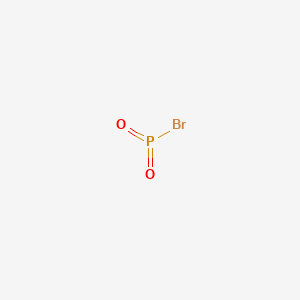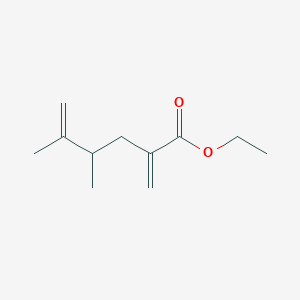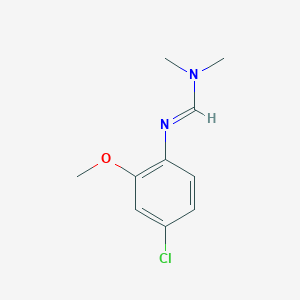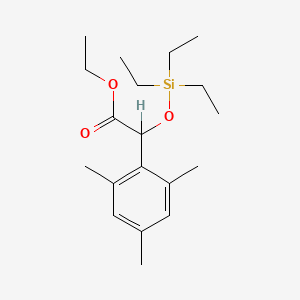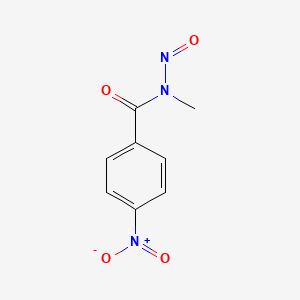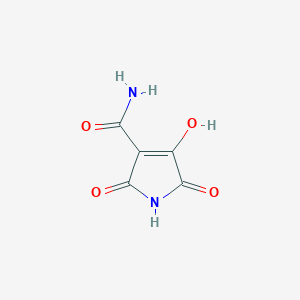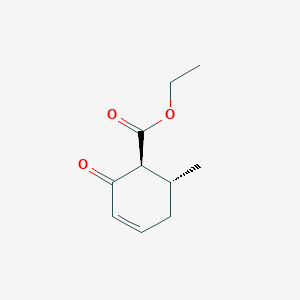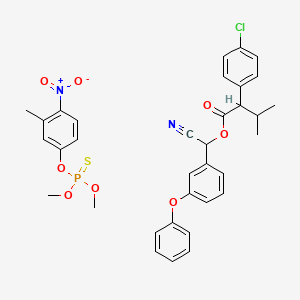![molecular formula C15H14Cl2O2 B14426623 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol CAS No. 79648-83-2](/img/structure/B14426623.png)
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is an organic compound characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-(4-methoxyphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmental safety.
化学反応の分析
Types of Reactions
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives.
科学的研究の応用
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dichloroethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
4-Chloro-2-((2-(3,4-dimethoxyphenyl)-ethylimino)-methyl)-phenol: Similar structure with different substituents.
2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring but lacks the methoxyphenyl group.
Uniqueness
4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol is unique due to the presence of both the dichloroethyl and methoxyphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
79648-83-2 |
|---|---|
分子式 |
C15H14Cl2O2 |
分子量 |
297.2 g/mol |
IUPAC名 |
4-[2,2-dichloro-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-19-13-8-4-11(5-9-13)14(15(16)17)10-2-6-12(18)7-3-10/h2-9,14-15,18H,1H3 |
InChIキー |
SRDXVNVNMVXSIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


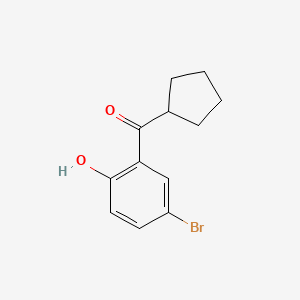
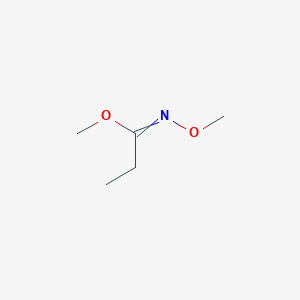
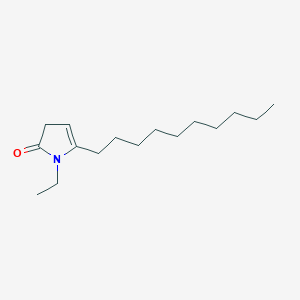
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
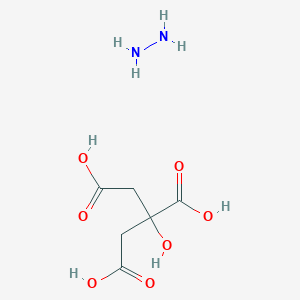
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
